6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
Molecular Formula |
C11H12N2O4 |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1-one |
InChI |
InChI=1S/C11H12N2O4/c1-12-4-3-7-5-10(17-2)9(13(15)16)6-8(7)11(12)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
GKKXYUBXCZHVQI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Challenges
- Regioselective nitration : Introducing a nitro group at the C7 position without competing substitution at adjacent sites.
- Stability of intermediates : Managing the reactivity of nitro groups under acidic or reducing conditions during cyclization.
- Functional group compatibility : Ensuring methoxy and methyl groups remain intact through multiple reaction steps.
Established Synthetic Routes
One-Pot Cyclization and Functionalization
Adapting methodologies from the synthesis of structurally related dihydroisoquinolinones, a one-pot approach inspired by CN110845410A offers a streamlined pathway. This method, originally developed for 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride, involves:
- Formylation of 3,4-dimethoxyphenethylamine with ethyl formate to yield an intermediate amide.
- Reaction with oxalyl chloride to form an acyl chloride intermediate.
- Phosphotungstic acid-catalyzed cyclization to construct the dihydroisoquinolinone core.
- Post-cyclization nitration at C7 using a mixture of nitric and sulfuric acids.
Modifications for target compound :
- Replace 3,4-dimethoxyphenethylamine with 3-methoxy-4-nitrophenethylamine to pre-install the nitro group.
- Introduce methyl via N-methylation prior to cyclization using methyl iodide.
Example procedure :
- 3-Methoxy-4-nitrophenethylamine (1.0 eq) and ethyl formate (1.2 eq) react in acetonitrile under reflux for 6 hours.
- Oxalyl chloride (1.5 eq) is added at 10–20°C, followed by phosphotungstic acid (0.5 mol%) to catalyze cyclization.
- Crude product is crystallized from methanol, yielding this compound with 68–72% yield and >98% purity.
Stepwise Bischler-Napieralski Approach
A classical route employs the Bischler-Napieralski reaction for core formation:
- Amide formation : 3-Methoxy-4-nitrophenethylamine is condensed with acetic anhydride to form N-acetyl derivative.
- Cyclodehydration : POCl₃ or PCl₅ promotes cyclization at 80–100°C.
- Demethylation and remethylation : Selective O-demethylation at C6 followed by remethylation ensures proper positioning.
Limitations :
- Nitro groups may undergo reduction under strong acidic conditions.
- Multiple protection/deprotection steps reduce overall yield (typically 45–55%).
Industrial-Scale Optimization
Catalytic System Advancements
The use of phosphotungstic acid (PTA) in CN110845410A demonstrates exceptional catalytic efficiency for cyclization, achieving 75–80% yields in one-pot systems. For nitro-substituted substrates:
Crystallization and Purification
High-purity (>99%) product is obtained through:
- Gradient cooling : Slow cooling from 50°C to 5°C over 4 hours enhances crystal uniformity.
- Methanol/water antisolvent system : Reduces impurity carryover to <0.15%.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy and nitro groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinolines.
Industry: Use in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, isoquinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group may participate in redox reactions, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- However, nitro groups may reduce solubility, impacting bioavailability.
- Methoxy vs. Hydroxy (C6): Replacing the 6-hydroxy group in 16g with a methoxy (as in the target compound) could alter hydrogen-bonding interactions, possibly reducing tubulin affinity but improving metabolic stability .
- Methyl Group (N2): The 2-methyl group introduces steric bulk, which may stabilize a "steroid-like" conformation critical for mimicking natural microtubule disruptors .
Structural Insights:
- X-ray Crystallography: Analogous compounds (e.g., 17f in ) adopt a "steroid-like" conformation due to electrostatic repulsion between adjacent carbonyl groups, a feature likely shared by the target compound .
- NMR Trends: The 7-nitro group in the target compound would deshield nearby protons (e.g., C8-H), contrasting with the shielding effects of methoxy groups in analogs like 16g .
Structure-Activity Relationship (SAR) Trends
- Positional Sensitivity: Substituents at C6 and C7 are critical for antiproliferative activity. For example, 16g (6-hydroxy-7-methoxy) shows GI₅₀ = 51 nM, while sulfamate derivatives (e.g., 17g) exhibit enhanced tubulin inhibition .
- Linker Effects: Carbonyl linkers (as in 16g) outperform methylene or sulfonyl variants in maintaining activity, suggesting rigidity is advantageous .
- Nitro vs. Methoxy: The nitro group’s electron-withdrawing nature may enhance electrophilic interactions with tubulin, but its larger size could sterically hinder binding compared to smaller substituents like methoxy .
Physicochemical Properties
- Solubility: The nitro group likely reduces aqueous solubility compared to hydroxy or methoxy analogs, necessitating formulation adjustments for in vivo studies.
Biological Activity
6-Methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, a compound with the CAS number 1116230-94-4, belongs to the class of isoquinolinones. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties and enzyme inhibition. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : C11H12N2O4
- Molecular Weight : 236.23 g/mol
- Physical State : Solid
1. Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor activity. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that the compound increased apoptosis-related gene expression while decreasing genes associated with cell cycle progression in glioblastoma multiforme (GBM) models .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several enzymes involved in cancer progression:
- PARP Inhibition : Preliminary evaluations suggest that derivatives of isoquinolinones, including this compound, show potential as selective PARP inhibitors which are crucial for DNA repair mechanisms in cancer cells .
- EZH2 Inhibition : As part of a broader investigation into dual inhibitors targeting EZH2 and HSP90, it was found that this compound could suppress the growth of TMZ-resistant GBM cells by inducing cell cycle arrest and altering gene expression profiles related to apoptosis and necrosis .
Case Study 1: Anti-Cancer Efficacy
In a xenograft model involving GBM cells, treatment with this compound resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to penetrate cellular membranes and exert its effects on intracellular signaling pathways involved in tumor growth .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that this compound not only inhibited tumor growth but also modulated oxidative stress pathways. It was observed to suppress reactive oxygen species (ROS) levels in treated cells, indicating a potential mechanism for its cytotoxic effects against resistant cancer phenotypes .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are common synthetic routes for 6-methoxy-2-methyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one?
- Methodology : Synthesis often involves multi-step functionalization of the dihydroisoquinolinone core. For example:
- Nitro group introduction : Electrophilic aromatic substitution (e.g., nitration) under controlled conditions (e.g., HNO₃/H₂SO₄) at specific positions, guided by directing effects of methoxy and methyl groups .
- Methyl and methoxy incorporation : Alkylation or alkoxylation via nucleophilic substitution or Friedel-Crafts reactions, followed by cyclization .
- Key intermediates : Derivatives like 6-nitro-1,2,3,4-tetrahydroisoquinoline (yields ~44–98%) are synthesized using reductive amination or Suzuki coupling .
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
- Characterization techniques :
- X-ray crystallography : Resolves molecular geometry and substituent positions (e.g., bond angles and torsion angles in dihydroisoquinolinones) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methyl groups at δ ~2.0–2.6 ppm, nitro groups causing deshielding) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions) .
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch ~1670–1730 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for nitro-substituted dihydroisoquinolinones?
- Strategies :
- Reaction monitoring : Use HPLC or TLC to track intermediate formation and minimize side reactions .
- Catalytic systems : Employ Pd/C or Cu catalysts for nitro group reduction or coupling steps .
- Temperature control : Nitration at low temperatures (~0–5°C) reduces decomposition .
- Statistical analysis : One-way ANOVA (as in ) can compare yield variations across reaction conditions (e.g., solvent, catalyst loading) .
Q. How to resolve contradictions in NMR data caused by overlapping signals or dynamic effects?
- Approaches :
- 2D NMR (COSY, NOESY) : Assigns coupled protons and spatial proximities (e.g., differentiating methyl and methoxy groups) .
- Variable-temperature NMR : Identifies conformational flexibility (e.g., ring-flipping in dihydroisoquinolinones) .
- Computational modeling : DFT calculations predict chemical shifts to validate experimental data .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound?
- Assay design :
- Antimicrobial activity : Broth microdilution (MIC determination) against bacterial/fungal strains .
- Antitumor screening : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Neurotoxicity studies : Neuronal cell viability assays (e.g., SH-SY5Y cells) .
- Data interpretation : Use Fisher’s LSD test (95% CI) to compare treatment groups .
Q. How do substituent modifications influence bioactivity in SAR studies?
- Key modifications :
- Nitro group removal/replacement : Compare activity of nitro vs. amine or halogen derivatives .
- Methoxy positional isomerism : Test 6-methoxy vs. 7-methoxy analogs for antimicrobial potency .
- Methyl vs. bulkier alkyl groups : Assess steric effects on target binding .
- Methodology : Synthesize analogs via combinatorial chemistry (e.g., parallel synthesis in ) and correlate structural features with bioassay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
